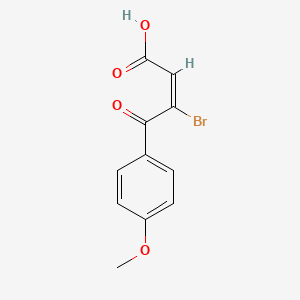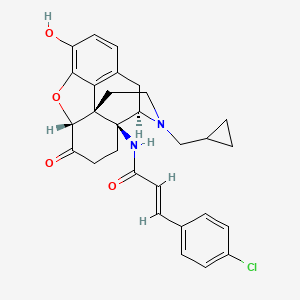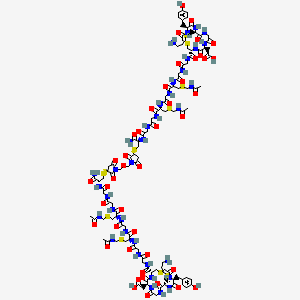
Bromebric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytembena is a white to off-white powder. (NTP, 1992)
Bromebric acid is a carbonyl compound.
Cytembena is a cytostatic agent that interferes with DNA synthesis.
This compound is a derivative of bromoacrylic acid with cytostatic and antineoplastic activity. This compound appears to inhibit purine synthesis, oxidative phosphorylation and DNA synthesis. This agent inhibits tumor cell growth and causes cell cycle arrest. This agent may also have some use in the phrophylaxis of migraine.
Cytembena can cause cancer according to The National Toxicology Program.
properties
CAS RN |
5711-40-0 |
|---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
InChI Key |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
melting_point |
500 to 505 °F (NTP, 1992) |
physical_description |
Cytembena is a white to off-white powder. (NTP, 1992) |
solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781147.png)

![ethyl 3-[2-(dimethylamino)ethyl]-5-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B10781169.png)
![2-Ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781170.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10781176.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781177.png)
![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)
![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)


![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)

![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)